molecular formula C7H9ClN2O3S B13017015 5-Chloro-N,N-dimethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide

5-Chloro-N,N-dimethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide

Cat. No.: B13017015
M. Wt: 236.68 g/mol
InChI Key: ULKHXNKLXJGUTE-UHFFFAOYSA-N
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Description

5-Chloro-N,N-dimethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a pyridine ring substituted with a chloro group, a dimethylamino group, and a sulfonamide group, making it a unique structure with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N,N-dimethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloropyridine-3-sulfonyl chloride and N,N-dimethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N,N-dimethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-N,N-dimethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-N,N-dimethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The chloro and dimethylamino groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2,4-dihydropyridine-3-sulfonamide: Lacks the dimethylamino group.

    N,N-Dimethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide: Lacks the chloro group.

    5-Chloro-N-methyl-4-oxo-1,4-dihydropyridine-3-sulfonamide: Contains a single methyl group instead of two.

Uniqueness

5-Chloro-N,N-dimethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide is unique due to the presence of both the chloro and dimethylamino groups, which may confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C7H9ClN2O3S

Molecular Weight

236.68 g/mol

IUPAC Name

5-chloro-N,N-dimethyl-4-oxo-1H-pyridine-3-sulfonamide

InChI

InChI=1S/C7H9ClN2O3S/c1-10(2)14(12,13)6-4-9-3-5(8)7(6)11/h3-4H,1-2H3,(H,9,11)

InChI Key

ULKHXNKLXJGUTE-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CNC=C(C1=O)Cl

Origin of Product

United States

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